{[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Overview
Description
{[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, ester, and amide functionalities, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the bromination of pyridine-3-carboxylic acid, followed by esterification to introduce the ester group. The next step involves the formation of the amide bond through a coupling reaction with 2-(methoxycarbonyl)phenyl isocyanate. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent purification techniques such as recrystallization and chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting esters and amides into alcohols and amines, respectively.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-chloropyridine-3-carboxylate
- {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-fluoropyridine-3-carboxylate
- {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-iodopyridine-3-carboxylate
Uniqueness
The uniqueness of {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate lies in its specific combination of functional groups and the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c1-23-16(22)12-4-2-3-5-13(12)19-14(20)9-24-15(21)10-6-11(17)8-18-7-10/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFXMOMTHSVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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